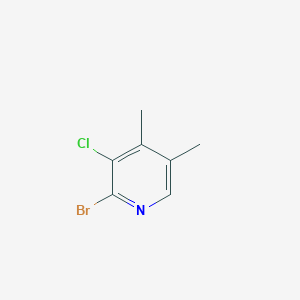
2-Bromo-3-chloro-4,5-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-chloro-4,5-dimethylpyridine is a heterocyclic organic compound with the molecular formula C7H7BrClN It is a derivative of pyridine, a basic nitrogen-containing aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-4,5-dimethylpyridine typically involves halogenation reactions starting from 4,5-dimethylpyridine. One common method includes the bromination of 4,5-dimethylpyridine followed by chlorination. The reaction conditions often involve the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-chloro-4,5-dimethylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of base and solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-3-chloro-4,5-dimethylpyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Chemical Biology: It is employed in the study of biological systems and the development of biochemical assays.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-chloro-4,5-dimethylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4,5-dimethylpyridine
- 2-Chloro-4,5-dimethylpyridine
- 3-Bromo-4,5-dimethylpyridine
Uniqueness
2-Bromo-3-chloro-4,5-dimethylpyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring This dual halogenation can impart distinct chemical reactivity and biological activity compared to its mono-halogenated counterparts
Propriétés
Formule moléculaire |
C7H7BrClN |
|---|---|
Poids moléculaire |
220.49 g/mol |
Nom IUPAC |
2-bromo-3-chloro-4,5-dimethylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-4-3-10-7(8)6(9)5(4)2/h3H,1-2H3 |
Clé InChI |
NNYJHBPOVCEXTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=C1C)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


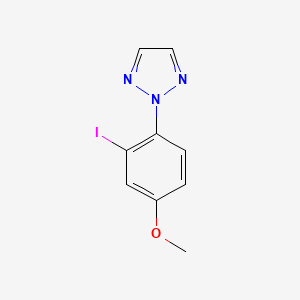


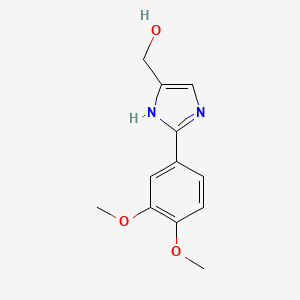
![N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B13684727.png)
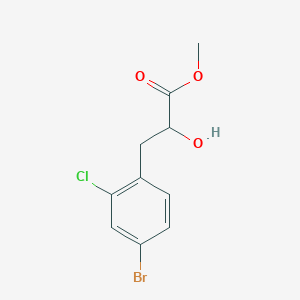
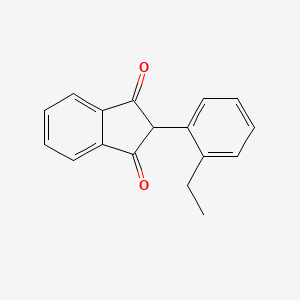
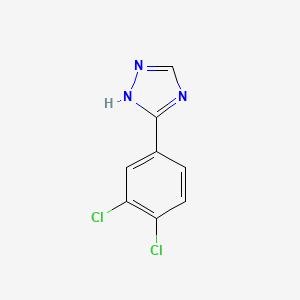
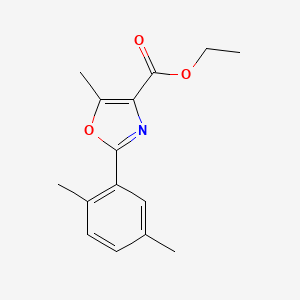
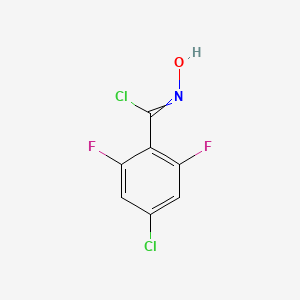
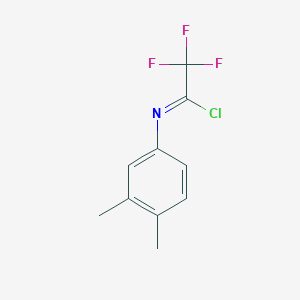
![3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester](/img/structure/B13684767.png)
![5-Methyl-2-[2-(trifluoromethyl)phenyl]oxazole-4-carboxylic Acid](/img/structure/B13684779.png)

